molecular formula C10H12F2N2O B2395924 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea CAS No. 1603398-92-0

1-[(2,4-Difluorophenyl)methyl]-3-ethylurea

Cat. No.: B2395924
CAS No.: 1603398-92-0
M. Wt: 214.216
InChI Key: JBZMJQUFMCJQIB-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]-3-ethylurea is an organic compound characterized by the presence of a difluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea typically involves the reaction of 2,4-difluorobenzyl chloride with ethylurea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2,4-Difluorophenyl)methyl]-3-ethylurea has several scientific research applications:

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-2-13-10(15)14-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZMJQUFMCJQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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